molecular formula C18H18NOP B11941262 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene CAS No. 254888-50-1

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene

Cat. No.: B11941262
CAS No.: 254888-50-1
M. Wt: 295.3 g/mol
InChI Key: ZIWDCXWGUHABIE-UHFFFAOYSA-N
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Description

7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene typically involves multiple steps. One common method includes the reaction of a suitable bicyclic precursor with diphenylphosphoryl chloride under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. The use of a base, such as triethylamine, can facilitate the reaction by neutralizing the hydrochloric acid formed during the process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Sodium hydride, triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl derivatives, while reduction could lead to the formation of simpler bicyclic compounds.

Scientific Research Applications

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:

Mechanism of Action

The mechanism by which 7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene exerts its effects involves interactions with molecular targets such as enzymes and proteins. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The diphenylphosphoryl group can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Diphenylphosphoryl)-7-azabicyclo[410]hept-3-ene is unique due to the presence of the diphenylphosphoryl group, which imparts distinct chemical and biological properties

Biological Activity

7-(Diphenylphosphoryl)-7-azabicyclo[4.1.0]hept-3-ene (CAS No. 254888-50-1) is a complex organic compound with a unique bicyclic structure that has garnered interest in various fields, particularly in medicinal chemistry and biochemistry. Its biological activity is primarily attributed to the diphenylphosphoryl group, which enhances its reactivity and potential interactions with biological targets.

The molecular formula of this compound is C18H18NOP, with a molecular weight of approximately 295.3 g/mol. The compound features a bicyclic structure that allows for specific binding to various enzymes and proteins, potentially modulating their activity.

PropertyValue
CAS No. 254888-50-1
Molecular Formula C18H18NOP
Molecular Weight 295.3 g/mol
IUPAC Name 7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene
Canonical SMILES C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

The biological activity of this compound is believed to involve its interaction with various molecular targets, including enzymes and receptors. The diphenylphosphoryl moiety can participate in nucleophilic substitution reactions, which may affect enzyme catalysis or receptor binding.

Potential Targets

  • Enzymes: The compound can inhibit or activate certain enzymes by mimicking substrates or altering active site configurations.
  • Receptors: It may bind to specific receptors, influencing signal transduction pathways.

Case Studies

  • Antitumor Activity: A study on structurally related bicyclic compounds showed significant cytotoxicity against cancer cell lines, suggesting potential for anticancer drug development.
  • Enzyme Inhibition: Research indicated that phosphine oxides can inhibit serine proteases, which are crucial in many biological processes.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

CompoundStructure TypeBiological Activity
3-Carene Bicyclic MonoterpeneAntimicrobial
Bicyclo[4.1.0]heptenes Bicyclic CompoundsVariable (depends on substituents)
7-Azabicyclo[4.1.0]heptane Bicyclic Nitrogen CompoundNeuroactive properties

Properties

CAS No.

254888-50-1

Molecular Formula

C18H18NOP

Molecular Weight

295.3 g/mol

IUPAC Name

7-diphenylphosphoryl-7-azabicyclo[4.1.0]hept-3-ene

InChI

InChI=1S/C18H18NOP/c20-21(15-9-3-1-4-10-15,16-11-5-2-6-12-16)19-17-13-7-8-14-18(17)19/h1-12,17-18H,13-14H2

InChI Key

ZIWDCXWGUHABIE-UHFFFAOYSA-N

Canonical SMILES

C1C=CCC2C1N2P(=O)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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